molecular formula C21H25F2N5O2 B10915113 4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methylpyrimidin-2-amine

4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methylpyrimidin-2-amine

Cat. No.: B10915113
M. Wt: 417.5 g/mol
InChI Key: KGDAHYGYPAUVLE-UHFFFAOYSA-N
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Description

4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methylpyrimidin-2-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with difluoromethyl and dimethoxyphenyl groups, as well as a pyrazole moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methylpyrimidin-2-amine typically involves multiple steps, including the formation of the pyrimidine core, introduction of the difluoromethyl and dimethoxyphenyl groups, and attachment of the pyrazole moiety. Common synthetic routes may include:

    Formation of the Pyrimidine Core: This step often involves the condensation of appropriate precursors under acidic or basic conditions to form the pyrimidine ring.

    Introduction of Substituents: The difluoromethyl and dimethoxyphenyl groups can be introduced through nucleophilic substitution or electrophilic aromatic substitution reactions.

    Attachment of the Pyrazole Moiety: This step may involve the coupling of the pyrazole ring to the pyrimidine core using reagents such as palladium catalysts under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific substituents on the aromatic rings or the pyrimidine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methylpyrimidin-2-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methylpyrimidin-2-amine is unique due to its combination of functional groups and structural features, which impart specific chemical properties and reactivity. This uniqueness makes it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C21H25F2N5O2

Molecular Weight

417.5 g/mol

IUPAC Name

4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-N-methylpyrimidin-2-amine

InChI

InChI=1S/C21H25F2N5O2/c1-6-28-12-15(13(2)26-28)11-27(3)21-24-16(10-17(25-21)20(22)23)14-7-8-18(29-4)19(9-14)30-5/h7-10,12,20H,6,11H2,1-5H3

InChI Key

KGDAHYGYPAUVLE-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CN(C)C2=NC(=CC(=N2)C(F)F)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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